Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride
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Overview
Description
Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as azepanes. These are organic compounds containing a saturated seven-membered heterocycle with one nitrogen atom. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride typically involves the reaction of azepane with ethyl 2-bromo-2-phenylacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the azepane ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium-dependent calmodulin interactions, which play a role in various cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride can be compared with other similar compounds, such as:
Cetiedil: A compound with similar azepane structure, used as a vasodilator and for its antisickling properties.
Bepridil: Another vasodilator with similar pharmacological properties.
Phenoxy acetamide derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)15(14-10-6-5-7-11-14)17-12-8-3-4-9-13-17;/h5-7,10-11,15H,2-4,8-9,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQETYJDMZVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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